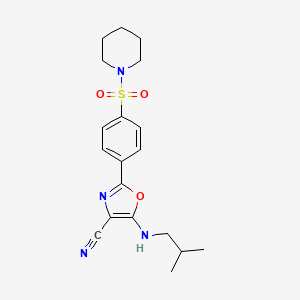
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate is an organic compound with the molecular formula C15H13NO7S and a molecular weight of 351.33 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, a nitro group, and a sulfonate ester group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formylation: Introduction of the formyl group to the aromatic ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Nitration: Introduction of the nitro group to the aromatic ring.
Sulfonation: Addition of the sulfonate ester group to the aromatic ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalyst, and iron powder. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in nucleophilic addition reactions, affecting enzyme activity and other biochemical processes .
Comparaison Avec Des Composés Similaires
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate can be compared with similar compounds such as:
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
4-Formyl-2-methoxyphenyl 4-nitrobenzenesulfonate: Lacks the methyl group, affecting its solubility and interaction with other molecules.
4-Formyl-2-methoxyphenyl 3-nitrobenzenesulfonate: The position of the nitro group is different, leading to variations in its chemical and biological behavior.
These comparisons highlight the uniqueness of this compound in terms of its structure and properties.
Propriétés
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-methyl-3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-10-3-5-12(8-13(10)16(18)19)24(20,21)23-14-6-4-11(9-17)7-15(14)22-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOKKJIBICKLCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2417250.png)


![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)

![Ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2417259.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)



![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)

